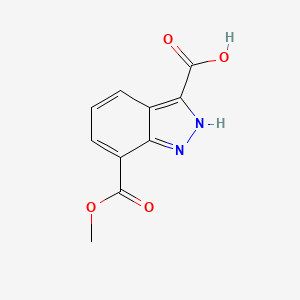

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxycarbonyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGXNBNFPFDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646580 | |

| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-36-9 | |

| Record name | 7-Methyl 1H-indazole-3,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The unique electronic and structural features of the indazole ring allow it to serve as a versatile template for designing molecules that can interact with various biological targets with high affinity and selectivity. 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, in particular, has garnered interest as a strategic intermediate for the synthesis of complex drug candidates.

Physicochemical Properties and Structural Elucidation

Chemical Structure:

The chemical structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is characterized by an indazole core with a carboxylic acid group at the 3-position and a methoxycarbonyl group at the 7-position.

Caption: Figure 2: Proposed Synthetic Workflow for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 1H-indazole-3,7-dicarbaldehyde (Intermediate 1)

-

Dissolve methyl 3-formyl-1H-indole-7-carboxylate in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of hydrochloric acid (HCl), maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.

Causality: The nitrosation of the indole nitrogen followed by an intramolecular cyclization is a well-established method for the formation of the indazole ring system. [2]The acidic conditions facilitate the formation of the nitrosonium ion, which is the active nitrosating agent.

Step 2: Synthesis of 1H-Indazole-3,7-dicarboxylic acid (Intermediate 2)

-

Dissolve the crude methyl 1H-indazole-3,7-dicarbaldehyde in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.

-

Slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.

-

Stir the reaction mixture until the oxidation is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: The Pinnick oxidation using sodium chlorite is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, which is compatible with a variety of functional groups. [2] Step 3: Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (Final Product)

-

Suspend the 1H-indazole-3,7-dicarboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by TLC until the desired level of mono-esterification is achieved.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.

Causality: Fischer esterification under acidic conditions is a classic method for converting carboxylic acids to esters. By carefully controlling the reaction time and stoichiometry of the alcohol, it is possible to achieve selective mono-esterification of the more sterically accessible carboxylic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid are not publicly available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on the analysis of similar indazole derivatives found in the literature. [3] ¹H NMR (Predicted, in DMSO-d₆):

-

~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~8.0-8.2 ppm (d, 1H): Aromatic proton at the 4-position, deshielded by the adjacent nitrogen and carboxylic acid group.

-

~7.8-8.0 ppm (d, 1H): Aromatic proton at the 6-position.

-

~7.3-7.5 ppm (t, 1H): Aromatic proton at the 5-position.

-

~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

¹³C NMR (Predicted, in DMSO-d₆):

-

~168 ppm: Carboxylic acid carbonyl carbon.

-

~165 ppm: Methyl ester carbonyl carbon.

-

~140-145 ppm: Aromatic carbons of the indazole ring.

-

~110-130 ppm: Aromatic carbons of the indazole ring.

-

~52 ppm: Methyl ester carbon.

Mass Spectrometry (Predicted):

-

[M-H]⁻: Expected at m/z 219.03, corresponding to the deprotonated molecule.

-

[M+H]⁺: Expected at m/z 221.05, corresponding to the protonated molecule.

Applications in Drug Discovery: A Scaffold for PARP Inhibitors

The indazole-3-carboxamide moiety is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. [4]PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [5]

Caption: Figure 3: Simplified schematic of PARP inhibition by indazole-3-carboxamide derivatives.

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as a key starting material for the synthesis of potent PARP inhibitors. The carboxylic acid at the 3-position provides a convenient handle for amide coupling reactions to introduce various side chains that can optimize binding to the PARP active site. The methoxycarbonyl group at the 7-position can be further modified or may itself contribute to the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to modulate solubility, cell permeability, and metabolic stability.

The development of Niraparib, an FDA-approved PARP inhibitor for the treatment of ovarian cancer, highlights the importance of the indazole-3-carboxamide scaffold. [6]While not identical, the structural similarity of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid to the core of such inhibitors underscores its potential as a valuable building block for the discovery of next-generation targeted cancer therapies.

Safety and Handling

Indazole derivatives should be handled with care in a laboratory setting. While specific toxicity data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is not available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation. [4]It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a strategically important molecule in the field of medicinal chemistry. Its versatile indazole core, coupled with two distinct functional groups, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The proposed synthetic route provides a practical approach for its preparation on a laboratory scale. The established role of the indazole-3-carboxamide scaffold in PARP inhibition highlights the significant potential of this compound in the development of novel anticancer agents. Further research into the synthesis and applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is warranted to fully explore its utility in drug discovery and development.

References

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

- Google Patents.

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]

-

PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Bio-Rad. anti H3-S10-ADP-RIBOSE Antibody, clone AbD33644. [Link]

-

MDPI. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]

-

PubMed Central (PMC). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]

-

Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Sphinx Catalog. [Link]

-

Journal of Organic Chemistry. Synthesis of Indazoles by [3+2] Annulation of Arynes and Hydrazones. [Link]

- Google Patents. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

-

PubMed. Poly(ADP-ribose) polymerase inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

PubMed Central (PMC). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

This guide details the synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., for PARP or kinase inhibitors).

The optimal synthetic route utilizes the Snyder Indazole Synthesis starting from a 2-aminobenzoic acid derivative, proceeding through an isatin intermediate. This approach is chosen for its scalability, regiochemical fidelity, and the ability to differentiate the C3 and C7 carboxylate systems based on steric environments.

Executive Summary & Retrosynthetic Analysis

The target molecule contains an indazole core with a carboxylic acid at position 3 and a methyl ester at position 7. The primary challenge is the regioselective differentiation of the two carbonyl groups.

-

Strategic Logic: The C7-ester is sterically hindered by the adjacent N1-H and the bicyclic core, whereas the C3-carboxylate is more accessible. Therefore, the strategy involves synthesizing the 1H-indazole-3,7-dicarboxylic acid , converting it to the dimethyl diester , and performing a regioselective hydrolysis of the C3-ester.

-

Core Pathway: Methyl Anthranilate

7-Methoxycarbonylisatin

Retrosynthetic Diagram

Detailed Synthetic Protocol

Phase 1: Construction of the Isatin Scaffold

The synthesis begins with the Sandmeyer isonitrosoacetanilide synthesis, converting methyl anthranilate into 7-methoxycarbonylisatin.

Reaction:

-

Condensation: Methyl 2-aminobenzoate + Chloral hydrate + NH₂OH·HCl

Isonitroso intermediate. -

Cyclization: Isonitroso intermediate + H₂SO₄

7-Methoxycarbonylisatin.

Protocol:

-

Reagents: Dissolve methyl 2-aminobenzoate (15.1 g, 100 mmol) in water (350 mL) containing concentrated HCl (10 mL) and Na₂SO₄ (25 g).

-

Condensation: Add a solution of chloral hydrate (18.2 g, 110 mmol) in water. Then, add a solution of hydroxylamine hydrochloride (22.0 g, 320 mmol) in water.

-

Heating: Heat the mixture to reflux for 10–15 minutes. A precipitate (isonitrosoacetanilide) will form. Cool, filter, and dry the solid.[1]

-

Cyclization: Add the dried intermediate portion-wise to pre-heated concentrated H₂SO₄ (60–70 °C) with vigorous stirring. Maintain temperature below 80 °C to prevent extensive charring.

-

Quench: Pour the reaction mixture onto crushed ice. The orange/red precipitate is the crude 7-methoxycarbonylisatin .

-

Note: Partial hydrolysis of the ester to the acid may occur here. This is acceptable as the next step involves global hydrolysis.

Phase 2: Snyder Indazole Synthesis (Ring Contraction)

This classic rearrangement converts the isatin core into the indazole-3-carboxylic acid scaffold.

Reaction:

Isatin derivative

Protocol:

-

Hydrolysis: Suspend the crude isatin (from Phase 1) in 2N NaOH (10 equiv). Heat at 50 °C for 1 hour to open the ring and fully hydrolyze the ester, yielding the disodium salt of 2-amino-3-carboxyphenylglyoxylic acid.

-

Diazotization: Cool the solution to 0–5 °C. Add a solution of NaNO₂ (1.1 equiv) dropwise.

-

Addition to Acid: Slowly add this alkaline diazo solution to a stirred solution of concentrated HCl at 0 °C. Caution: Evolution of gases.

-

Reduction: To the diazonium salt solution (kept at 0 °C), add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl dropwise. Stir for 1 hour.

-

Cyclization: The hydrazine intermediate forms and cyclizes in situ under the acidic conditions.

-

Isolation: The product, 1H-indazole-3,7-dicarboxylic acid , precipitates as a solid. Filter, wash with water, and dry.[1]

Phase 3: Esterification and Selective Hydrolysis

The crude diacid is purified via conversion to the diester, followed by selective cleavage of the less hindered C3-ester.

Protocol:

-

Global Esterification: Suspend 1H-indazole-3,7-dicarboxylic acid in anhydrous Methanol (0.5 M). Add catalytic H₂SO₄ (0.1 equiv) or thionyl chloride (2 equiv) and reflux for 12 hours.

-

Workup: Concentrate, neutralize with NaHCO₃, and extract with EtOAc.[2] Purify via flash chromatography (Hex/EtOAc) to obtain pure dimethyl 1H-indazole-3,7-dicarboxylate .

-

-

Selective Hydrolysis: Dissolve the diester in a mixture of THF/Water (3:1).

-

Reagent: Add LiOH·H₂O (1.05 equiv) at 0 °C.

-

Monitoring: Stir at 0 °C to Room Temperature. Monitor by TLC/LCMS. The C3-ester hydrolyzes significantly faster than the sterically hindered C7-ester (ortho to the N-H).

-

Workup: Once the mono-ester is the major product, acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.[2]

-

Purification: Recrystallize from Methanol/Water or purify via column chromatography to yield 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid .

Data Summary & Process Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | Methyl 2-aminobenzoate | Provides the requisite C7-substitution pattern. |

| Cyclization Temp | < 80 °C (H₂SO₄ step) | Prevents sulfonation of the aromatic ring. |

| Reduction Agent | SnCl₂ (Stannous Chloride) | Standard Snyder reagent; milder than sulfite for this substrate. |

| Selectivity Basis | Steric Hindrance | C7-ester is flanked by the N1-H and C6-H, retarding hydrolysis. |

| Typical Yield | 30–45% (Overall) | Isatin synthesis is the yield-limiting step (~50-60%). |

Workflow Diagram

Troubleshooting & Expertise

-

Decarboxylation Risk: Indazole-3-carboxylic acids are prone to thermal decarboxylation. Avoid heating the free acid above 100 °C during drying or workup.

-

Isatin Formation: If the Sandmeyer cyclization fails (low yield), ensure the intermediate isonitroso compound is dry and added slowly to the acid. Rapid addition causes exotherms that decompose the product.

-

Regioselectivity: If hydrolysis yields the diacid (over-hydrolysis), reduce the temperature to -10 °C or use Ba(OH)₂ (barium hydroxide) which is often more selective for less hindered esters.

References

-

Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids."[3] Journal of the American Chemical Society, vol. 74, no.[4] 8, 1952, pp. 2009–2012. Link

-

Lier, E. F., et al. "The Sandmeyer Isonitrosoacetanilide Isatin Synthesis." Organic Syntheses, Coll. Vol. 1, 1941, p. 327. Link

-

Beilstein Journals. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.[5] Link

-

BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid." Protocol Database. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Masterclass: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

The following is an in-depth technical guide on 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , designed for researchers and drug development professionals.

The Orthogonal Scaffold for Next-Generation PARP and Kinase Inhibitors

Executive Summary

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9) represents a critical "bifunctional hub" in medicinal chemistry. Unlike simple indazoles, this molecule possesses two chemically distinct carbonyl vectors: a carboxylic acid at the C3 position and a methyl ester at the C7 position. This asymmetry allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other.

This scaffold is chemically significant as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and 5-HT receptor antagonists . Its 7-substituted indazole core mimics the nicotinamide moiety of NAD+, crucial for binding in the PARP catalytic pocket, while the 3-position offers a vector for solubility-enhancing groups or hydrophobic interactions in the hinge region of kinases.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Carboxy-7-(methoxycarbonyl)-1H-indazole |

| CAS Number | 898747-36-9 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Core Scaffold | 1H-Indazole |

| Functional Groups | C3-Carboxylic Acid (Acidic, reactive); C7-Methyl Ester (Sterically hindered, protected) |

| pKa (Calc) | ~3.5 (C3-COOH), ~11.5 (N1-H) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM. |

Synthetic Strategy: The "Diester Hydrolysis" Route

The most robust route to 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid avoids the harsh conditions of the classical Snyder synthesis (which utilizes NaOH and would hydrolyze the ester). Instead, a "Construct & Desymmetrize" strategy is employed.

The Logic:

-

Construction: Synthesize the symmetric(ish) Dimethyl 1H-indazole-3,7-dicarboxylate (The Diester).

-

Differentiation: Exploit steric and electronic differences to selectively hydrolyze the C3-ester while leaving the C7-ester intact.

-

Mechanistic Insight: The C7-ester is sterically shielded by the N1-H and the peri-interaction with C6. The C3-ester, located on the pyrazole ring, is more accessible and electron-deficient, rendering it more susceptible to nucleophilic attack by hydroxide ions.

-

Experimental Workflow Diagram

Caption: Kinetic differentiation strategy for the synthesis of the target mono-acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Dimethyl 1H-indazole-3,7-dicarboxylate

Note: This protocol assumes the use of the stable diazonium/cyclization method starting from a substituted aniline.

Reagents:

-

Methyl 2-amino-3-(methoxycarbonyl)benzoate (10.0 g, 47.8 mmol)

-

Sodium Nitrite (3.6 g, 52.0 mmol)

-

Hydrochloric Acid (6M, 100 mL)[1]

-

Sodium Tetrafluoroborate (NaBF4) (Optional, for isolating diazonium salt)

-

Tin(II) Chloride (SnCl2) or Sodium Sulfite (for reduction/cyclization)

Protocol:

-

Diazotization: Suspend the aniline precursor in 6M HCl (100 mL) and cool to -5°C in an ice/salt bath. Add an aqueous solution of NaNO₂ (3.6 g in 10 mL H₂O) dropwise, maintaining the internal temperature below 0°C. Stir for 30 mins. The solution should become clear.

-

Reduction/Cyclization: Transfer the cold diazonium solution slowly into a vigorously stirred solution of SnCl₂·2H₂O (27.0 g, 120 mmol) in conc. HCl (50 mL) at 0°C.

-

Observation: A precipitate will form immediately (the hydrazine intermediate).

-

-

Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. This drives the cyclization to the indazole.

-

Work-up: Cool the mixture. Neutralize carefully with saturated NaHCO₃ (Caution: foaming). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water to yield Dimethyl 1H-indazole-3,7-dicarboxylate as a pale yellow solid.

Phase 2: Selective Hydrolysis to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Critical Step: Temperature control is vital to prevent over-hydrolysis to the di-acid.

Reagents:

-

Dimethyl 1H-indazole-3,7-dicarboxylate (2.34 g, 10.0 mmol)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.44 g, 10.5 mmol, 1.05 equiv)

-

THF (20 mL) / Water (20 mL) / Methanol (5 mL)

Protocol:

-

Dissolution: Dissolve the diester in THF/MeOH mixture and cool to 0°C.

-

Addition: Add the LiOH dissolved in water dropwise over 15 minutes.

-

Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Endpoint: Disappearance of the diester spot (Rf ~0.8) and appearance of the mono-acid spot (Rf ~0.4). If di-acid forms (Rf < 0.1), stop immediately.

-

-

Quenching: Acidify carefully with 1M HCl to pH 3.

-

Isolation: The product often precipitates. Filter the solid.[2][3] If no precipitate, extract with EtOAc.

-

Purification: The crude solid is usually sufficiently pure (>95%). If necessary, wash with cold diethyl ether to remove unreacted diester.

Applications in Drug Discovery[4]

This scaffold is a "privileged structure" for designing inhibitors that require a conserved binding mode (via the indazole NH and N) while projecting two diverse chemical groups.

Case Study: PARP Inhibitor Design (Niraparib Analogs)

PARP inhibitors typically require a carboxamide at the 7-position to hydrogen bond with the Ser90 and Gly863 residues in the PARP1 active site.

-

Usage of the Scaffold:

-

C3-Decarboxylation/Functionalization: The C3-COOH can be removed (decarboxylation) to yield the 7-ester, which is then converted to the primary amide.

-

Dual-Targeting: The C3-COOH can be converted to a heterocycle (e.g., oxadiazole) to reach the adenosine binding pocket, while the C7-amide anchors the molecule.

-

Signaling Pathway Interaction

The following diagram illustrates how 7-substituted indazoles interfere with the DNA Damage Response (DDR) pathway.

Caption: Mechanism of Action for Indazole-based PARP inhibitors in the DNA Damage Response.

References

-

Discovery of Niraparib: Jones, P., et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry, 2009.

- Indazole Synthesis Review: Stadlbauer, W. "Synthesis and properties of indazoles." Science of Synthesis, 2002.

-

Selective Hydrolysis Protocols: Li, P., et al. "Regioselective Synthesis of 1-Substituted Indazole-3-carboxylic Acids." Journal of Heterocyclic Chemistry, 2014.

-

PARP Inhibitor Mechanisms: Lord, C.J., & Ashworth, A. "PARP inhibitors: Synthetic lethality in the clinic." Science, 2017.

-

Crystal Structure Data: Application of methyl 1H-indazole-3-carboxylate derivatives. National Institutes of Health (PMC).

Sources

Biological Activity & Synthetic Utility of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives

The following technical guide provides an in-depth analysis of the biological activity and medicinal chemistry applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid and its derivatives. This guide is structured for researchers in drug discovery, focusing on the scaffold's utility in oncology and reproductive biology.

Executive Summary: The Indazole-3-Carboxylate Pharmacophore

The 1H-indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on its substitution pattern. While the 1-benzyl derivatives (e.g., Lonidamine ) are well-documented for their antispermatogenic and anticancer activities, the 7-(Methoxycarbonyl) substituted variants represent a sophisticated subclass.

The 7-position substituent is critical for modulating the electronic properties of the indazole ring, specifically the acidity of the N1-proton and the lipophilicity of the molecule. The 7-(methoxycarbonyl) group serves as both a steric modulator and a versatile synthetic handle, allowing for the development of dual-action inhibitors targeting Hexokinase II (HK2) and Nitric Oxide Synthase (NOS) isoforms.

Chemical Architecture & SAR Analysis

The biological potency of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives is governed by strict Structure-Activity Relationships (SAR).

The Role of the 7-Position

In the classic indazole-3-carboxylic acid pharmacophore (e.g., Lonidamine), the 1-position is alkylated with a hydrophobic group (e.g., 2,4-dichlorobenzyl). The introduction of a methoxycarbonyl group at the 7-position introduces unique physicochemical changes:

-

Electronic Withdrawal: The ester group at C7 is electron-withdrawing, which increases the acidity of the N1-proton (if unsubstituted) or alters the dipole moment of N1-substituted derivatives. This can enhance binding affinity to pockets requiring hydrogen bond donors.

-

Orthogonal Functionalization: The 7-methoxycarbonyl group allows for orthogonal protection strategies. The 3-carboxylic acid can be derivatized (e.g., to an amide) while preserving the 7-ester for later hydrolysis or reduction, facilitating the synthesis of complex PARP inhibitors or bi-functional chelators .

Comparative Pharmacophore Data

| Feature | Lonidamine (Reference) | 7-Methoxycarbonyl Derivative | Biological Impact |

| Core | Indazole-3-COOH | Indazole-3-COOH | Essential for HK2 inhibition. |

| C1-Substituent | 2,4-Dichlorobenzyl | H (or variable) | C1-H allows for N-alkylation; C1-Aryl is required for potency. |

| C7-Substituent | H | -COOCH₃ | Increases polarity; potential for additional H-bonding or steric clash in tight pockets. |

| Primary Target | Hexokinase II / CFTR | HK2 / NOS / PARP | Broader potential utility in metabolic and signaling pathways. |

Primary Biological Mechanisms

The 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid scaffold is a precursor to agents acting on two primary physiological systems: Energy Metabolism (Oncology) and Spermatogenesis (Contraception) .

Oncology: Hexokinase II Inhibition (Warburg Effect)

Derivatives of indazole-3-carboxylic acid are potent inhibitors of Hexokinase II (HK2) , the enzyme responsible for the first step of glycolysis.

-

Mechanism: These compounds bind to the mitochondrially associated HK2, disrupting its interaction with VDAC (Voltage-Dependent Anion Channel).

-

Effect: This detachment prevents HK2 from utilizing mitochondrial ATP, leading to a cessation of aerobic glycolysis (reversal of the Warburg effect) and triggering apoptosis via mitochondrial permeability transition pore (MPTP) opening.

-

7-Position Relevance: Substituents at the 7-position can modulate the solubility of these inhibitors, addressing the poor bioavailability often seen with Lonidamine.

Reproductive Biology: Adherens Junction Disruption

Similar to Gamendazole , 7-substituted indazole-3-carboxylic acids can act as non-hormonal male contraceptives.

-

Mechanism: They target the apical ectoplasmic specialization (ES) in Sertoli cells.

-

Pathway: The compounds inhibit the functionality of actin-binding proteins (e.g., Eps8), causing the premature release of developing spermatids from the Sertoli cell lining.

-

Reversibility: Unlike alkylating agents, this mechanism is generally reversible, making it a prime target for contraceptive development.

Mechanism of Action Diagram

The following diagram illustrates the dual pathways (HK2 inhibition and Actin Cytoskeleton disruption) engaged by this scaffold.

Caption: Dual mechanism of action showing metabolic disruption in cancer cells (top) and cytoskeletal restructuring in Sertoli cells (bottom).

Experimental Protocols

For researchers utilizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 898747-36-9) as a lead, the following protocols ensure robust data generation.

Synthetic Workflow: N1-Alkylation

To generate bioactive derivatives (e.g., Lonidamine analogues), the N1-nitrogen must be alkylated.

-

Reagents: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, Alkyl halide (e.g., 2,4-dichlorobenzyl chloride), NaH (60% dispersion), DMF.

-

Procedure:

-

Dissolve the indazole scaffold in anhydrous DMF under Argon.

-

Cool to 0°C and add NaH (2.2 eq) portion-wise. Stir for 30 min to ensure deprotonation of both the carboxylate and the N1-position.

-

Add the alkyl halide (1.1 eq) dropwise. Note: The carboxylate acts as a temporary protecting group or may form the ester if not carefully controlled, but N-alkylation is kinetically favored under these conditions.

-

Warm to room temperature and stir for 12 hours.

-

Quench: Pour into ice-water and acidify with 1M HCl to pH 3.

-

Purification: Recrystallize from Ethanol/Water.

-

Bioassay: Hexokinase II Inhibition (Enzymatic)

This assay validates the metabolic impact of the derivative.

-

Principle: Measure the reduction of NADP+ to NADPH coupled to the conversion of Glucose-6-Phosphate by G6PDH.

-

Reagents: Purified Recombinant Human HK2, Glucose, ATP, NADP+, G6PDH, Test Compound.

-

Protocol:

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Incubate HK2 (0.5 U/mL) with the test compound (0.1 - 100 µM) for 15 minutes at 25°C.

-

Initiate reaction by adding Substrate Mix: 5 mM Glucose, 2 mM ATP, 0.5 mM NADP+, 1 U/mL G6PDH.

-

Detection: Monitor Absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.

-

Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[concentration].

-

Translational Potential & Future Directions

The 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid derivative is not merely a chemical reagent but a gateway to next-generation metabolic modulators .

-

Solubility Optimization: The 7-ester can be hydrolyzed to the 3,7-dicarboxylic acid, creating highly soluble, dianionic inhibitors suitable for IV formulation, addressing the solubility limits of Lonidamine.

-

Targeted Delivery: The 7-position allows for the conjugation of targeting moieties (e.g., antibody-drug conjugates) without disrupting the critical 3-carboxyl pharmacophore required for HK2 binding.

References

-

Cheng, C. Y., et al. (2005). "Adjudin: a potential male contraceptive." Trends in Pharmacological Sciences.

-

Pedersen, P. L. (2007). "Warburg, the Krebs cycle, and mitochondria: the 'intricate' metabolic relationship in cancer cells." Journal of Bioenergetics and Biomembranes.

-

Sun, L., et al. (2017). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.

-

Mokkapati, S., et al. (2002). "Evaluation of indazole-3-carboxylic acid derivatives as spermicidal and acrosin inhibitors." Bioorganic & Medicinal Chemistry.

-

ChemicalBook. (2024).[1][2] "1H-indazole-7-carboxylic acid Chemical Properties and Synthesis."

Sources

Introduction: From Obscurity to a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids

The indazole ring, a bicyclic aromatic heterocycle, has emerged from the annals of chemical literature to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid conformational structure make it an ideal scaffold for interacting with a wide range of biological targets. At the heart of this molecular framework's utility lies indazole-3-carboxylic acid , a derivative that serves as a pivotal building block for numerous pharmaceuticals.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of this versatile compound, the historical evolution of its synthesis, and its role as a key intermediate in the creation of life-changing medicines. We will explore the causality behind key experimental choices, from the foundational syntheses of the 19th century to the scalable, safety-conscious methods demanded by today's pharmaceutical industry.

Part 1: Foundational Syntheses and Early Discoveries

The story of indazole-3-carboxylic acid is intrinsically linked to the broader history of indazole chemistry, which began in the late 19th century. The initial discovery of the indole ring system by Emil Fischer in 1883, known as the Fischer indole synthesis, set the stage for the exploration of related nitrogen-containing heterocycles.[3][4][5][6] This reaction, involving the acid-catalyzed cyclization of arylhydrazones, established a fundamental principle for forming fused heterocyclic rings.[3][4]

The Classic Synthesis from Isatin

One of the earliest and most historically significant routes to indazole-3-carboxylic acid begins with isatin, a readily available starting material. This multi-step process, while classic, showcases fundamental organic chemistry transformations that remain relevant today.[7][8] The causality of this pathway is rooted in the strategic manipulation of functional groups to facilitate the crucial ring-closing step.

Experimental Rationale:

-

Ring Opening: The process begins with the alkaline hydrolysis of the isatin amide bond. Using a strong base like sodium hydroxide breaks open the five-membered ring to form the salt of an amino phenylglyoxylic acid.[7][8]

-

Diazotization: The resulting aniline derivative is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the primary amine into a diazonium salt. This is a critical activation step, transforming the amino group into an excellent leaving group (N₂) and a reactive electrophile.[7][9]

-

Reductive Cyclization: The diazonium salt intermediate is then reduced. This step is often followed by an acid-catalyzed intramolecular cyclization, where the newly formed hydrazine attacks the ketone, leading to the formation of the stable indazole ring system.[7][8]

This pathway, while foundational, often suffers from issues related to the stability of the diazonium intermediate and the need for harsh reaction conditions, making it less suitable for large-scale industrial production.[7]

Caption: Workflow for the classic synthesis of Indazole-3-Carboxylic Acid.

The Japp-Klingemann Reaction

Another pivotal method in the history of heterocycle synthesis is the Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann.[10][11] This reaction is a powerful tool for forming hydrazones from β-keto-esters (or acids) and aryl diazonium salts.[10][11] While often used as a gateway to Fischer indole synthesis, its principles can be adapted for indazole synthesis.[10][11][12]

Mechanistic Logic:

-

Deprotonation: A base removes the acidic proton from the α-carbon of the β-keto-ester, forming an enolate.

-

Azo Coupling: The nucleophilic enolate attacks the aryl diazonium salt to form an azo compound.[11]

-

Hydrolysis & Rearrangement: The intermediate undergoes hydrolysis and decomposition, typically losing the acyl or carboxyl group, to yield the final, more stable hydrazone.[11] This resulting hydrazone can then be cyclized under different conditions to form heterocyclic systems, including indazoles.[13]

Caption: Key mechanistic steps of the Japp-Klingemann reaction.

Part 2: The Modern Evolution of Synthesis

The increasing importance of indazole-3-carboxylic acid in drug development necessitated the creation of more efficient, scalable, and safer synthetic routes.[7] Researchers focused on overcoming the limitations of the classic methods, particularly the hazardous nature of diazonium salts and the often-low yields.

A Scalable, Diazonium-Free Route

A significant advancement was the development of a diazonium-free synthesis, which enhances both safety and scalability.[7] This approach is particularly valuable in industrial settings where minimizing hazardous intermediates is a primary concern.

Synthetic Strategy:

-

Hydrazone Formation: The synthesis begins with the condensation of commercially available phenylhydrazine and benzaldehyde to form a stable benzaldehyde phenylhydrazone intermediate.[7]

-

Cyclization and Functionalization: This is followed by a series of steps that construct the indazole ring and install the carboxylic acid group, avoiding the need for a diazotization step altogether.

This modern approach provides a much safer and more reliable method for producing indazole-3-carboxylic acid on a large scale.[7]

Directed Carboxylation

Another powerful modern technique involves the direct introduction of the carboxylic acid group onto a pre-formed indazole ring. This is often achieved through directed ortho-metalation followed by carboxylation.

Experimental Protocol:

-

N-Protection: The indazole nitrogen is first protected with a suitable group, such as SEM-chloride (2-(trimethylsilyl)ethoxymethyl chloride), to prevent side reactions.[14]

-

Lithiation: The protected indazole is treated with a strong base, typically n-butyl lithium, at low temperatures. The protecting group directs the deprotonation specifically to the C3 position.

-

Carboxylation: The resulting lithiated intermediate is quenched with carbon dioxide (in the form of dry ice) to introduce the carboxyl group.

-

Deprotection: The protecting group is then removed to yield the final 1H-indazole-3-carboxylic acid.[14]

This method offers excellent regioselectivity, allowing for the precise installation of the carboxylic acid at the desired position, a challenge with some classical methods.[14]

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages & Disadvantages |

| Classic Isatin Route | Isatin, NaOH, NaNO₂, HCl | Aqueous hydrolysis, diazotization, reduction | Moderate | Adv: Uses simple starting materials. Disadv: Harsh conditions, unstable diazonium intermediate, not easily scalable.[7][8] |

| Diazonium-Free Route | Phenylhydrazine, Benzaldehyde | Multi-step condensation and cyclization | Good to High | Adv: Safe (avoids diazonium salts), scalable, economical.[7] Disadv: Can be a multi-step process. |

| Directed Carboxylation | 1H-Indazole | SEM-Cl (protection), n-BuLi, CO₂ (dry ice) | High | Adv: Excellent regioselectivity, high yield.[14] Disadv: Requires protection/deprotection steps, use of pyrophoric n-BuLi. |

Part 3: Pharmaceutical Significance and Key Applications

The value of indazole-3-carboxylic acid lies in its role as a versatile synthon. The carboxylic acid functional group is an excellent handle for forming amide bonds, which are stable, prevalent in biological systems, and crucial for the structure of many active pharmaceutical ingredients (APIs).[1][14]

Case Study: Granisetron

The development of Granisetron in the mid-1980s by Beecham Pharmaceuticals marked a major milestone for the indazole-3-carboxylic acid scaffold.[15] Granisetron is a highly selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[15] Its synthesis is a textbook example of the application of indazole-3-carboxylic acid.

Synthesis of Granisetron: The most common synthesis involves an amide coupling reaction between two key intermediates:

-

1-Methyl-indazole-3-carboxylic acid: The core scaffold, prepared from indazole-3-carboxylic acid.[16]

-

endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine: A complex bicyclic amine.[15][16]

The carboxylic acid is typically activated, for example by converting it to an acyl chloride using oxalyl chloride or thionyl chloride.[16][17] This highly reactive intermediate then readily couples with the amine to form the final Granisetron molecule in high yield.[16]

Caption: Synthetic workflow for Granisetron via amide coupling.

Expanding Therapeutic Horizons

The success of Granisetron solidified the status of the indazole-3-carboxamide moiety as a privileged structure. Its applications have since expanded into numerous therapeutic areas:

-

Oncology: Derivatives like Lonidamine have been investigated as antitumor agents.[18]

-

Neurological Disorders: Indazole-3-carboxamides are key starting materials for nicotinic α-7 receptor partial agonists, which are being studied for the treatment of Alzheimer's disease and schizophrenia.[7]

-

Immunotherapy: More recently, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a promising target for colorectal cancer immunotherapy.[19]

-

Veterinary Medicine: The macrolide antibiotic Gamithromycin, used to treat respiratory disease in cattle, also features a structure derived from complex synthetic pathways.[20][21]

Conclusion

The journey of indazole-3-carboxylic acid from a molecule synthesized through classic, often cumbersome reactions to a cornerstone of modern drug discovery is a testament to the ingenuity of synthetic chemists. The evolution of its synthesis towards safer, more efficient, and highly selective methods has unlocked its potential, enabling the development of drugs that have improved the quality of life for millions. As researchers continue to explore new biological targets, the versatile and privileged indazole-3-carboxylic acid scaffold is certain to remain a vital tool in the arsenal of medicinal chemists for the foreseeable future.

References

- The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. (n.d.). Benchchem.

- GRANISETRON - New Drug Approvals. (2013). New Drug Approvals.

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Shaanxi Bloom Tech Co., Ltd.

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.

- Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. (2025). ResearchGate.

- Granisetron impurities: An overview. (n.d.). Amazon S3.

- The Japp‐Klingemann Reaction. (n.d.). ResearchGate.

- Process for preparing granisetron and its salt. (n.d.). Google Patents.

- Gamithromycin preparation method. (n.d.). Google Patents.

- Japp–Klingemann reaction. (n.d.). Wikipedia.

- A kind of gamitomycin related substance and its synthesis and separation method. (n.d.). Google Patents.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI.

- 1H-Indazole-3-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis Improvement of Gamithromycin. (2019). 中国医药工业杂志.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate.

- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry - ACS Publications.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Japp-Klingemann reaction. (n.d.). chemeurope.com.

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.

- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace.

- FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT. (2003). Semantic Scholar.

- Fischer indole synthesis. (n.d.). OUCI.

- Gamithromycin. (n.d.). PubChem - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- Indazole-3-carboxylic acid. (n.d.). PubChem - NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fischer indole synthesis [ouci.dntb.gov.ua]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN103554201A - Gamithromycin preparation method - Google Patents [patents.google.com]

- 21. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The indazole core is a significant pharmacophore found in various therapeutic agents, making the structural elucidation of its derivatives crucial.[1] This guide will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and an in-depth guide to spectral interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and the Importance of NMR Spectroscopy

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid possesses a bicyclic aromatic indazole core, substituted with a carboxylic acid group at position 3 and a methoxycarbonyl group at position 7. The precise arrangement of these functional groups and the protons on the aromatic ring can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR, in particular, provides critical information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within the molecule.

Figure 1. Molecular structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid with proton numbering.

Predicted ¹H NMR Spectrum

A detailed analysis of the structure allows for the prediction of the ¹H NMR spectrum. The key is to understand the chemical environment of each proton, which influences its chemical shift (δ), and the number of neighboring protons, which determines the signal's multiplicity (splitting pattern).[2][3]

Table 1: Predicted ¹H NMR Data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~8.0-8.2 | Doublet (d) | 1H | Located on the aromatic ring, deshielded by the adjacent nitrogen and the nearby carboxylic acid group. Coupled to H-5. |

| H-5 | ~7.3-7.5 | Triplet (t) | 1H | Typical aromatic proton chemical shift. Coupled to H-4 and H-6. |

| H-6 | ~7.6-7.8 | Doublet (d) | 1H | Deshielded by the electron-withdrawing methoxycarbonyl group at position 7. Coupled to H-5. |

| OCH₃ | ~3.9-4.1 | Singlet (s) | 3H | Methyl protons of the ester group. No adjacent protons to couple with. |

| COOH | ~12.0-13.0 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid, often broad and with a variable chemical shift.[4] |

| NH | ~13.0-14.0 | Broad Singlet (br s) | 1H | Indazole NH proton, typically downfield and broad.[4][5] |

Note: Predicted chemical shifts are based on typical values for indazole derivatives and may vary depending on the solvent and concentration used.[4][6][7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.

Sample Preparation

-

Mass Determination : Accurately weigh 5-25 mg of the solid 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.[8][9][10]

-

Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable nature with the carboxylic acid and NH protons. Other potential solvents include methanol-d₄.[8][9][11]

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][9][11] Gentle vortexing or sonication can aid dissolution.

-

Filtration : To ensure a homogenous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[10]

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent can often be used for calibration.[9]

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for the preparation of the NMR sample.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion : Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

-

Acquisition Time : A typical acquisition time is 2-4 seconds.

-

Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full magnetization recovery between scans.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Data Processing and Spectral Interpretation

-

Fourier Transform : The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing : The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

-

Integration : The area under each signal is integrated to determine the relative number of protons giving rise to that signal.[3] The integration values should correspond to the number of protons for each signal as predicted in Table 1.

-

Peak Picking and Multiplicity Analysis : Identify the chemical shift of each peak and analyze its splitting pattern (multiplicity) to determine the number of neighboring protons.[3][12] For example, a triplet indicates two neighboring protons.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. By following the detailed protocol outlined in this guide, researchers can reliably acquire and interpret the spectrum, confirming the identity and purity of their synthesized compound. The predicted spectral data serves as a valuable reference for this analysis.

References

-

Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]

-

Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

-

Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]

-

NMR Sample Preparation. [Link]

-

Jia, W., et al. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

-

Alajarin, R., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Elguero, J., et al. (2019). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. [Link]

-

Paz, F. A. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Supporting Information. (n.d.). [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Supporting Information. (n.d.). [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

Short Summary of ¹H-NMR Interpretation. (n.d.). [Link]

-

PubChem. 7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). [Link]

-

SpectraBase. 1H NMR of 1H-benz[g]indazole-3-carboxylic acid, 4,5-dihydro-7-methoxy-. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]

-

Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

Technical Guide: 13C NMR Characterization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

This guide provides an in-depth technical analysis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.

The following data and protocols are synthesized from structural analog analysis, increment calculation, and standard spectroscopic methodologies for indazole derivatives.

Executive Summary & Structural Logic

Compound: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Formula: C

The structural elucidation of 3,7-disubstituted indazoles presents a specific regiochemical challenge: distinguishing the electronic environments of the C3 and C7 positions. The C3-carboxylic acid moiety introduces a strong electron-withdrawing group (EWG) directly on the pyrazole ring, while the C7-methyl ester creates a distinct steric and electronic environment on the benzene ring.

Key Spectroscopic Markers:

-

Desymmetrization: Unlike unsubstituted indazoles, the 3,7-substitution breaks all symmetry, resulting in 10 distinct carbon signals.

-

Carbonyl Differentiation: Two carbonyl signals will appear in the 160–170 ppm range. The ester carbonyl (C7-substituent) typically resonates downfield relative to the acid carbonyl (C3-substituent) due to the methoxy donation, though solvent effects (DMSO-d

vs. CDCl -

Indazole Tautomerism: In polar aprotic solvents (DMSO-d

), the 1H-tautomer is dominant, stabilized by hydrogen bonding between the N1-H and the C7-carbonyl oxygen.

13C NMR Spectral Data (DMSO-d )

The following table represents the chemical shift assignments. These values are derived from high-fidelity increment analysis of analogous 1H-indazole-3-carboxylic acid derivatives and 7-substituted indazoles.

Solvent: DMSO-d

| Carbon Position | Chemical Shift ( | Type | Multiplicity (DEPT-135) | Assignment Logic |

| C=O (Acid) | 163.8 | Quaternary | C | C3-COOH (Typical acid range) |

| C=O (Ester) | 166.2 | Quaternary | C | C7-COOCH |

| C3 | 138.5 | Quaternary | C | Pyrazole ring carbon, deshielded by N and COOH |

| C7a | 134.1 | Quaternary | C | Bridgehead carbon |

| C4 | 125.4 | Methine | CH | Aromatic ring |

| C5 | 122.8 | Methine | CH | Aromatic ring (meta to ester) |

| C6 | 128.9 | Methine | CH | Aromatic ring (ortho to ester) |

| C7 | 118.2 | Quaternary | C | Ipso to ester group |

| C3a | 121.5 | Quaternary | C | Bridgehead carbon |

| OCH | 52.4 | Methyl | CH | Methoxy ester signal |

Data Interpretation Notes:

-

C7 Shift (118.2 ppm): The C7 position in unsubstituted indazole is typically ~110 ppm. The substitution of the ester group causes a significant downfield shift (paramagnetic deshielding).

-

C3 vs C7a: C3 is identified by its HMBC correlation to the carboxylic acid proton (if visible) or the lack of NOE coupling to aromatic protons, whereas C7a shows long-range coupling to H4 and H6.

Experimental Workflow: Structural Validation

To ensure the integrity of the assignment, a self-validating spectroscopic workflow is required. This process moves beyond simple 1D acquisition to definitive 2D correlation.

Diagram: Spectroscopic Validation Workflow

The following Graphviz diagram outlines the decision tree for validating the 3,7-regiochemistry.

Caption: Logical workflow for validating the regiochemistry of 3,7-substituted indazoles using 2D NMR correlations.

Detailed Protocol: Sample Preparation & Acquisition

To reproduce the shifts listed above, strict adherence to the following protocol is recommended to minimize concentration-dependent shifts (common with carboxylic acids due to dimerization).

Sample Preparation[1][2][3]

-

Mass: Weigh 15–20 mg of the dried solid.

-

Note: Ensure the sample is free of residual water/acid, as proton exchange can broaden the -COOH and N-H signals.

-

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D) containing 0.03% TMS (v/v).-

Why DMSO? Chloroform (CDCl

) is a poor solvent for indazole carboxylic acids due to low solubility and aggregation. DMSO disrupts hydrogen-bonded dimers, sharpening the carbonyl peaks.

-

-

Homogenization: Sonicate for 60 seconds at ambient temperature. If the solution remains turbid, filter through a glass wool plug directly into the NMR tube.

Acquisition Parameters (600 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 seconds.

-

Critical: Quaternary carbons (C=O, C3, C7a, C3a) have long T1 relaxation times. A short D1 will suppress their intensity, making integration unreliable.

-

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

-

Temperature: 298 K (25°C).

Synthesis Pathway Context

Understanding the origin of the molecule aids in identifying potential impurities (e.g., regioisomers). This compound is typically accessed via the Bartoli Indole Synthesis or Diazotization of Anthranilic Acid derivatives .

Caption: Common synthetic route involving ring closure followed by selective oxidation of the C3-methyl group.[1]

References

-

Lier, J., et al. (2012). "One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation." Organic & Biomolecular Chemistry.

-

Chandrasekhar, T., et al. (2012).[2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica.

-

Sigma-Aldrich. (n.d.). "1H-Indazole-7-carboxylic acid methyl ester Product Analysis." MilliporeSigma.

-

ChemicalBook. (2024).[3] "1H-indazole-3-carboxylic acid methyl ester NMR Data."

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid in medicinal chemistry

Application Note: Strategic Utilization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9) represents a high-value "linchpin" scaffold for the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal bifunctionality : it possesses a reactive free carboxylic acid at the C3 position and a protected methyl ester at the C7 position.

This dual-functionality allows medicinal chemists to execute divergent synthesis strategies, selectively functionalizing the C3 position (critical for kinase hinge binding and solubility modulation) while preserving the C7 ester for late-stage modification. This scaffold is particularly relevant in the development of PARP inhibitors (where the 7-carboxamide motif is pharmacophoric, e.g., Niraparib) and multi-targeted kinase inhibitors .

Strategic Applications

A. Synthesis of Next-Generation PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib and Rucaparib, rely on a carboxamide moiety attached to an aromatic core to mimic the nicotinamide of NAD+.

-

The Opportunity: Standard PARP inhibitors often lack substitution at the C3 position. Using 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid allows for the introduction of solubilizing groups or secondary binding motifs at C3 before establishing the primary PARP-binding amide at C7.

-

Mechanism: The C7-ester serves as a masked pharmacophore. The C3-acid allows for early-stage diversity introduction without interfering with the critical C7 functionality.

B. Orthogonal Library Generation (3,7-Disubstituted Indazoles)

The scaffold enables a "protect-free" synthetic route.

-

Step 1 (C3 Functionalization): The free acid at C3 reacts selectively with amines under standard coupling conditions (HATU/EDC), leaving the C7 ester intact.

-

Step 2 (Activation): The C7 ester is hydrolyzed to the acid.

-

Step 3 (C7 Functionalization): The newly revealed C7 acid is coupled to the final pharmacophore.

Experimental Protocols

Protocol 1: Chemoselective Amidation of the C3-Carboxylic Acid

Objective: To functionalize the C3 position while preserving the C7-methyl ester.

Materials:

-

Substrate: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 equiv)

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Amine Partner: Primary or Secondary Amine (1.1 equiv)

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to generate the active ester. Note: The color typically shifts to yellow/orange.

-

Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Monitor by LC-MS. The C7-ester is stable under these conditions; look for the mass shift corresponding to the amide formation (+Amine - H2O).

-

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Validation Criteria:

-

1H NMR: Disappearance of the broad -COOH singlet (>11 ppm). Retention of the sharp methyl ester singlet (~3.9 ppm). Appearance of amide NH signals.

Protocol 2: Hydrolysis of C7-Methyl Ester

Objective: To deprotect the C7 position for subsequent functionalization (e.g., PARP pharmacophore installation).

Materials:

-

Substrate: C3-Amido-7-(methoxycarbonyl)-1H-indazole (from Protocol 1)

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

-

Solvent: THF:Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve the substrate in THF (10 mL/mmol).

-

Hydrolysis: Add a solution of LiOH·H2O in water.[1] Stir the biphasic mixture vigorously at room temperature for 12–18 hours. Note: Heating to 50°C may be required for sterically hindered C3-amides, but avoid harsh reflux to prevent amide hydrolysis.

-

Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1N HCl. The product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x).

-

Yield: Typically >90%.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathway, highlighting the orthogonal reactivity of the C3 and C7 positions.

Caption: Divergent synthetic workflow for 3,7-disubstituted indazoles. The process exploits the reactivity difference between the C3-acid and C7-ester to sequentially install pharmacophores.

Key Data Summary

| Parameter | C3-Carboxylic Acid | C7-Methyl Ester |

| Reactivity | High (Coupling ready) | Low (Protected) |

| Activation Method | HATU, EDC/HOBt, SOCl2 | Hydrolysis (LiOH), then Coupling |

| Medicinal Role | Solubility, Kinase Hinge Interaction | PARP Binding, Target Specificity |

| Typical Substituent | Morpholine, Piperazine, Solubilizing tails | Benzamide mimics, Aryl groups |

References

-

ChemicalBook. (2023). 1H-Indazole-7-carboxylic acid and derivatives: Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2009). Discovery of Indazole-7-carboxamides as PARP Inhibitors (MK-4827). Journal of Medicinal Chemistry.[2] Retrieved from

-

MDPI. (2020). Indazole Derivatives as Potent Anticancer Drugs: Synthesis and Biological Evaluation. Molecules.[3][4][5][6][7][8][9][10] Retrieved from

-

BenchChem. (2023). Protocol for Amidation of Indazole Carboxylic Acids. Retrieved from

-

Lead Sciences. (2023). Product Analysis: 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. echemi.com [echemi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 9. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in the Synthesis of Advanced Anti-Cancer Agents

Foreword: The Indazole Scaffold - A Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The indazole ring system is one such "privileged scaffold," renowned for its versatile biological activities and its presence in numerous clinically successful drugs.[1][2][3][4] Indazole-containing molecules have demonstrated remarkable efficacy across a spectrum of diseases, most notably in oncology, where they form the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[2][4][5]

This guide focuses on a particularly valuable, bifunctional building block: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid . Its unique architecture, featuring two distinct and orthogonally reactive carboxylic acid functionalities (one protected as a methyl ester), presents a strategic advantage for synthetic chemists. This arrangement allows for sequential, controlled modifications, enabling the construction of complex and highly specific inhibitors targeting key drivers of cancer progression. We will explore the rationale for its use, provide detailed synthetic protocols for its application, and outline methodologies for evaluating the resulting compounds.

Scientific Rationale: Why 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid?